molecular formula C9H7ClO2 B7806404 2-Propenoic acid, 3-(4-chlorophenyl)-

2-Propenoic acid, 3-(4-chlorophenyl)-

Cat. No. B7806404
M. Wt: 182.60 g/mol
InChI Key: GXLIFJYFGMHYDY-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(4-chlorophenyl)- is a useful research compound. Its molecular formula is C9H7ClO2 and its molecular weight is 182.60 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 2-Acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, a derivative of 2-Propenoic acid, 3-(4-chlorophenyl)-, was synthesized and its structure was confirmed using X-ray crystallography and NMR methods. This study highlighted the formation of an α-acetoxy propenoic acid with a trans extended side chain conformation (Haasbroek, Oliver, & Carpy, 1998).

  • Formation of Metal Complexes : The compound was used to synthesize metal complexes with Hg(II) and Zn(II). These complexes were characterized using various spectroscopic methods, indicating that the ligand binds to the metal via carboxylate oxygen atoms, and the complexes exhibit a 4-coordinated geometry in the solid state (Ali, Ali, & Shahzadi, 2011).

  • Crystal Structure Analysis : The crystal structure of a related compound, (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, was analyzed. It revealed the angles and spatial arrangement of chloro-substituted benzene rings, providing insights into the molecular conformation of such compounds (Jasinski et al., 2009).

Chemical Properties and Applications

  • Application in Water Purification : Research involving chlorophenol compounds, closely related to 2-Propenoic acid, 3-(4-chlorophenyl)-, demonstrated their oxidation to carbon dioxide under UV light in the presence of titanium dioxide. This process is relevant for water purification and treatment of organic pollutants (Matthews, 1990).

  • Study of Conformations in Various Solvents : The conformations of related esters and acids in different solvents were investigated using NMR spectroscopy. This study is crucial for understanding the solubility and behavior of such compounds in various solvents, impacting their applications in chemical synthesis and pharmaceutical formulations (Forgó, Felfoeldi, & Pálinkó, 2005).

Biological Activities

  • Antimicrobial Activities : Compounds synthesized from 2-Propenoic acid, 3-(4-chlorophenyl)- were evaluated for antimicrobial activities. Some showed significant antifungal activity, indicating potential applications in developing antimicrobial agents (Pant, Sharma, & Pant, 2008).

  • Plant Growth Retardant Activity : Tertiary amines derived from 2-Propenoic acid, 3-(4-chlorophenyl)- were tested for biological activity as plant growth retardants. Such studies are essential for agricultural applications, particularly in developing new agrochemicals (Sharma & Jagdeo, 2004).

  • Organotin Esterification for Biological Activities : Organotin esters of 2-Propenoic acid, 3-(4-chlorophenyl)- were synthesized and characterized. These compounds were screened for bactericidal, fungicidal activities and cytotoxicity, contributing to the field of bioactive organometallic compounds (Sadiq-ur-Rehman et al., 2005).

properties

IUPAC Name

3-(4-chlorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLIFJYFGMHYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075098
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(4-chlorophenyl)-

CAS RN

1615-02-7
Record name 4-Chlorocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Iyer, GM Kulkarni, C Ramesh, AK Sattar - 2005 - nopr.niscpr.res.in
Nitrogen ligands are an excellent alternative for the traditional P-ligands in the Pd catalyzed Mizoroki-Heck reaction, Suzuki coupling and Buchwald-Hartwig aryl amination. Pd …
Number of citations: 14 nopr.niscpr.res.in
S Iyer, GM Kulkarni, C Ramesh - Tetrahedron, 2004 - Elsevier
Nitrogen ligands are an excellent alternative for the traditional P-ligands in the Pd catalyzed Mizoroki–Heck reaction. Pd complexes of dimethyl glyoxime, 8-hydroxyquinoline, salen, …
Number of citations: 133 www.sciencedirect.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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